Product packaging for Etofylline(Cat. No.:CAS No. 519-37-9)

Etofylline

カタログ番号: B1671713
CAS番号: 519-37-9
分子量: 224.22 g/mol
InChIキー: NWPRCRWQMGIBOT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Historical Context and Evolution in Therapeutic Landscape

Etofylline's place in the scientific landscape is closely tied to the broader research into xanthine (B1682287) derivatives. Its parent compound, theophylline (B1681296), saw its first clinical application as a diuretic in 1902 and later as a treatment for asthma in the 1920s wikipedia.org. This compound itself emerged as a synthetic N-7-substituted derivative of theophylline, indicating a deliberate chemical modification to the established xanthine scaffold ncats.iomedchemexpress.com. The evolution of research around this compound has thus been influenced by the foundational understanding of theophylline, leading to investigations into its unique chemical attributes and potential biochemical activities.

Chemical Classification and Structural Distinctions within Xanthine Derivatives

This compound belongs to the class of organic compounds known as xanthines, which are purine (B94841) derivatives characterized by ketone groups at carbons 2 and 6 of the purine moiety drugbank.com.

This compound is formally classified as a chemical derivative of theophylline pharmacyjournal.inasianpharmtech.com. Specifically, it is identified as 7-(2-hydroxyethyl)-1,3-dimethylpurine-2,6-dione pharmacyjournal.inasianpharmtech.comuni.lufishersci.com. This indicates that this compound is formed by the addition of a 2-hydroxyethyl group at the N-7 position of the theophylline molecule ncats.iomedchemexpress.com. Its molecular formula is C9H12N4O3, and its molecular weight is approximately 224.22 g/mol pharmacyjournal.inasianpharmtech.comuni.lufishersci.com. It typically appears as a white crystalline powder or crystals pharmacyjournal.inasianpharmtech.com.

To understand this compound's structural distinctions, it is essential to compare it with its related xanthine derivatives, theophylline and caffeine (B1668208). All three compounds share the core purine-2,6-dione (B11924001) (xanthine) structure but differ in the number and position of methyl and other substituent groups.

Theophylline is known as 1,3-dimethylxanthine, featuring two methyl groups at positions N-1 and N-3 of the xanthine ring wikipedia.orgresearchgate.net. Caffeine, on the other hand, is 1,3,7-trimethylxanthine, possessing three methyl groups at positions N-1, N-3, and N-7 researchgate.netfishersci.caresearchgate.net. This compound differentiates itself by having methyl groups at N-1 and N-3, similar to theophylline, but with a 2-hydroxyethyl group at the N-7 position instead of a methyl group or a hydrogen atom ncats.iomedchemexpress.compharmacyjournal.inasianpharmtech.comuni.lufishersci.com. This hydroxyethyl (B10761427) substitution is the key structural modification that defines this compound.

The following table summarizes the chemical properties and structural distinctions of this compound, Theophylline, and Caffeine:

ParameterThis compoundTheophyllineCaffeine
IUPAC Name 7-(2-hydroxyethyl)-1,3-dimethylpurine-2,6-dione pharmacyjournal.inasianpharmtech.comfishersci.com1,3-dimethyl-7H-purine-2,6-dione wikipedia.org1,3,7-trimethylpurine-2,6-dione fishersci.ca
Chemical Formula C9H12N4O3 pharmacyjournal.inasianpharmtech.comuni.lufishersci.comC7H8N4O2 wikipedia.orgC8H10N4O2 fishersci.ca
Molecular Weight 224.22 g/mol pharmacyjournal.inasianpharmtech.comfishersci.com180.167 g/mol wikipedia.org194.19 g/mol fishersci.ca
Key Structural Feature 2-hydroxyethyl group at N-7 ncats.iomedchemexpress.comHydrogen at N-7 wikipedia.orgMethyl group at N-7 researchgate.netfishersci.ca
Classification Xanthine derivative, Theophylline derivative drugbank.compharmacyjournal.inasianpharmtech.comXanthine derivative wikipedia.orgmims.comXanthine derivative fishersci.camims.com

Current Research Significance and Unanswered Questions

Current research on this compound continues to explore its fundamental chemical and biochemical interactions. Studies have investigated its mechanism of action, highlighting its role as a phosphodiesterase (PDE) inhibitor, which leads to increased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) patsnap.compatsnap.com. Elevated cAMP levels, in particular, are associated with the relaxation of smooth muscle tissue patsnap.com. Additionally, this compound is known to antagonize adenosine receptors, preventing adenosine from exerting its effects patsnap.compharmaffiliates.com. Research also delves into its ability to stimulate the central nervous system, a characteristic shared with other xanthines like caffeine patsnap.com.

Beyond its biochemical interactions, significant research efforts are dedicated to developing and validating analytical methods for this compound, both in isolation and in combination with other compounds. Various spectrophotometric and chromatographic techniques, such as RP-HPLC and UV spectrophotometry, have been developed for the quantitative determination and stability assessment of this compound asianpharmtech.comsbmu.ac.irwisdomlib.org. These analytical studies are crucial for ensuring the accuracy, precision, and robustness of measurements in research settings asianpharmtech.comwisdomlib.org.

Despite the existing body of knowledge, unanswered questions persist regarding this compound. Further research could focus on more detailed molecular modeling studies to precisely map its binding interactions with various enzymes and receptors. Investigations into novel synthetic pathways or the exploration of its potential in new chemical applications, beyond its established biochemical roles, could also be areas for future inquiry. The full scope of its chemical reactivity and potential for novel derivative synthesis remains an open field for scientific exploration.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N4O3 B1671713 Etofylline CAS No. 519-37-9

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

7-(2-hydroxyethyl)-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O3/c1-11-7-6(8(15)12(2)9(11)16)13(3-4-14)5-10-7/h5,14H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPRCRWQMGIBOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5023031
Record name Etofylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID7968631
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

519-37-9
Record name Etofylline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=519-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etofylline [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETOFYLLINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113373
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Etofylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Etofylline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.519
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETOFYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L164909TBI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Mechanisms of Action of Etofylline

Phosphodiesterase Enzyme Inhibition

A principal mechanism of action for Etofylline is its role as an inhibitor of phosphodiesterase (PDE) enzymes. patsnap.commedchemexpress.com PDEs are a superfamily of enzymes responsible for the degradation of intracellular second messengers, namely cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). patsnap.com By impeding the function of these enzymes, this compound facilitates an increase in the intracellular concentrations of cAMP and cGMP. patsnap.com

Non-selective Phosphodiesterase Inhibition

This compound functions as a non-selective phosphodiesterase inhibitor, similar to other xanthines like theophylline (B1681296). nih.gov This means it does not exclusively target a single subtype of the PDE enzyme family but rather inhibits multiple isoforms. This broad-spectrum inhibition contributes to its diverse pharmacological effects. The inhibition of various PDE isoenzymes is a key mechanism behind the relaxation of smooth muscle and anti-inflammatory properties observed with xanthine (B1682287) derivatives. nih.govnih.gov

Specificity for PDE4

While considered a non-selective inhibitor, research indicates that the therapeutic effects of xanthine derivatives in inflammatory airway diseases are significantly linked to the inhibition of the phosphodiesterase-4 (PDE4) isoenzyme. nih.govpatsnap.com PDE4 is the predominant cAMP-hydrolyzing enzyme found in many inflammatory and immune cells, including eosinophils, T-lymphocytes, mast cells, and macrophages. nih.govpneumon.orgresearchgate.net By specifically targeting PDE4 in these cells, this compound can modulate inflammatory responses, which is a crucial aspect of managing conditions like asthma and chronic obstructive pulmonary disease (COPD). nih.govpatsnap.com The development of selective PDE4 inhibitors has been a major focus in pharmacology, aiming to replicate the anti-inflammatory benefits of broader inhibitors like theophylline and this compound with greater precision. nih.govmdpi.com

Intracellular Cyclic Adenosine Monophosphate (cAMP) and Cyclic Guanosine Monophosphate (cGMP) Elevation

The direct consequence of PDE inhibition by this compound is the accumulation of cyclic nucleotides within the cell. patsnap.com Phosphodiesterases hydrolyze the phosphodiester bond in cAMP and cGMP, converting them into their inactive forms, 5'-AMP and 5'-GMP, respectively. researchgate.net By blocking this degradation process, this compound causes intracellular levels of both cAMP and cGMP to rise. patsnap.com This elevation is the critical step that initiates the downstream signaling responsible for the drug's therapeutic actions, particularly smooth muscle relaxation. patsnap.commedchemexpress.com

MechanismEnzyme/ReceptorEffectKey Intracellular Consequence
Phosphodiesterase InhibitionPDE Enzymes (Non-selective, with activity against PDE4)Inhibition of cAMP and cGMP hydrolysisIncreased intracellular levels of cAMP and cGMP
Adenosine Receptor AntagonismA1 Adenosine ReceptorBlocks adenosine from bindingPrevents adenosine-mediated bronchoconstriction

Downstream Signaling Cascades of cAMP

The increase in intracellular cAMP triggers a well-defined signaling cascade. nih.gov Elevated cAMP levels lead to the activation of Protein Kinase A (PKA). tocris.comfrontiersin.org Once activated, PKA phosphorylates various target proteins within the cell. In airway smooth muscle cells, this phosphorylation cascade results in the relaxation of the muscle tissue, leading to bronchodilation. patsnap.com This cascade is a central component of the cAMP signaling pathway, which is crucial for regulating numerous cellular functions, from metabolism to gene transcription. tocris.comnih.gov

Adenosine Receptor Antagonism

In addition to PDE inhibition, this compound also functions as an antagonist at adenosine receptors. patsnap.com Adenosine is a naturally occurring nucleoside that can trigger bronchoconstriction, particularly in individuals with asthma. patsnap.comnih.govdroracle.ai By blocking these receptors, this compound counteracts the effects of endogenous adenosine, contributing to its bronchodilator properties. patsnap.com

Adenosine's Role in Bronchoconstriction and Inflammation

Adenosine is a nucleoside that plays a significant role in promoting bronchoconstriction and inflammation in the respiratory tract. nih.gov In individuals with asthma and chronic obstructive pulmonary disease (COPD), elevated levels of adenosine have been measured in airway lining fluid. researchgate.net When administered by inhalation, adenosine triggers concentration-dependent bronchoconstriction in these patients, a response not typically seen in healthy individuals. researchgate.net

The mechanisms behind adenosine-induced bronchoconstriction are multifaceted. They involve the direct action of adenosine on receptors in bronchial smooth muscle cells and indirect action by stimulating the release of mediators from mast cells. researchgate.net In allergic models, adenosine inhalation has been shown to cause a dose-related bronchoconstriction and potentiate allergen-induced airway inflammation, leading to an increase in eosinophils, lymphocytes, and neutrophils. researchgate.net This process is believed to occur through the activation of specific adenosine receptors on mast cells, which then release preformed and newly formed mediators like histamine (B1213489), leukotrienes, and prostaglandins. researchgate.netnih.gov These mediators are potent agents that cause smooth muscle contraction and increase vascular permeability, contributing to airway obstruction. nih.gov

Differential Affinity Compared to Other Methylxanthines

This compound belongs to the methylxanthine class of drugs, which are known adenosine receptor antagonists. nih.gov The central stimulant actions of methylxanthines have been shown to correlate with their affinities for adenosine receptors. nih.gov Theophylline, a closely related methylxanthine, is a potent adenosine antagonist at clinically relevant concentrations. nih.gov The rank order of potency for methylxanthines at A1-adenosine receptors in rat brain membranes is generally theophylline > caffeine (B1668208) > theobromine. nih.gov

While this compound is understood to act as an adenosine receptor antagonist, contributing to its bronchodilatory and anti-inflammatory effects, detailed quantitative data directly comparing its binding affinity to that of other methylxanthines like theophylline and caffeine is not extensively characterized in the provided research. nih.gov However, some xanthine derivatives, such as enprofylline, have been developed that possess potent anti-asthmatic effects but have a negligible ability to antagonize adenosine receptors, demonstrating that not all effects of this drug class are mediated through adenosine blockade. nih.gov This highlights the complex pharmacology of xanthines and suggests that their therapeutic actions can result from multiple mechanisms.

Relative Affinity of Common Methylxanthines for Adenosine A1 Receptors
CompoundRelative Potency (vs. Theophylline)Primary Reference
TheophyllineHigh nih.gov
CaffeineModerate nih.gov
EnprofyllineNegligible nih.gov

Anti-Inflammatory Mechanisms

Beyond adenosine antagonism, this compound and related methylxanthines possess a broad range of anti-inflammatory properties that are crucial to their therapeutic effect. These mechanisms involve the modulation of various inflammatory cells, mediators, and signaling pathways.

Inhibition of Pro-inflammatory Mediator Release (e.g., Histamine, Leukotrienes)

A key aspect of airway inflammation is the release of potent mediators from immune cells, particularly mast cells. cebm.net Histamine and leukotrienes are primary mediators that cause bronchoconstriction, increased mucus secretion, and mucosal edema. youtube.commdpi.com Methylxanthines have been shown to inhibit the release of these pro-inflammatory substances. nih.gov Studies have demonstrated that theophylline, at therapeutic concentrations, significantly reduces the in vivo release of histamine from mast cells and basophils following an allergen challenge. nih.gov This action is believed to contribute to its clinical efficacy by dampening the immediate allergic response. nih.gov By inhibiting the degranulation of mast cells, methylxanthines can prevent the cascade of inflammatory events that characterize allergic asthma. cebm.net

Reduction of Pro-inflammatory Cytokines and Chemokines (e.g., TNF-α, IL-6)

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are central to orchestrating and sustaining the inflammatory response in airway diseases. mdpi.com Theophylline has been shown to exert a strong, concentration-dependent inhibition on the release of both TNF-α and IL-6 from human monocytes. researchgate.net In some studies, the inhibitory effect of theophylline on these cytokines was comparable to that of dexamethasone (B1670325). researchgate.net This suppression of key cytokines can regulate the activity of multiple inflammatory cells, including eosinophils, macrophages, and neutrophils. researchgate.net Other xanthine derivatives, such as pentoxifylline, also inhibit the production of TNF-α and IL-1β. nih.gov This evidence suggests that the anti-inflammatory effects of the methylxanthine class, likely including this compound, are mediated in part by downregulating the production of pivotal inflammatory cytokines.

Effect of Theophylline on Cytokine Release from Human Monocytes
CytokineEffect of TheophyllineConcentration RangePrimary Reference
TNF-αStrong, concentration-dependent inhibition30-100 µM researchgate.net
IL-6Strong, concentration-dependent inhibition30-100 µM researchgate.net

Inhibition of NF-κB Activation

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that is essential for the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. nih.govmdpi.com The activation of NF-κB is a central event in many inflammatory diseases. Theophylline has been demonstrated to inhibit the activation of NF-κB in various cell types, including monocytes, macrophages, T cells, and pulmonary epithelial cells. nih.govresearchgate.net The mechanism of this inhibition involves preventing the degradation of the IκBα protein, which is an inhibitor that sequesters NF-κB in the cytoplasm. researchgate.netnih.gov By preserving IκBα, theophylline prevents the translocation of NF-κB into the nucleus, thereby suppressing the transcription of inflammatory genes. nih.gov This action is a key component of the anti-inflammatory effects of theophylline and is thought to contribute to the suppression of cytokine production. nih.govnih.gov

Activation of Histone Deacetylases (HDAC) and Augmentation of Steroid Effects

A significant molecular mechanism for the anti-inflammatory action of theophylline involves the activation of histone deacetylases (HDACs). nih.govresearchgate.net Chronic inflammatory diseases like COPD are often associated with a reduced response to corticosteroids, which is linked to a decrease in HDAC activity caused by oxidative stress. nih.gov Corticosteroids normally work by recruiting HDAC2 to the site of active inflammatory genes, which suppresses their transcription. drugbank.combohrium.com Low concentrations of theophylline have been shown to restore HDAC activity in alveolar macrophages from COPD patients. nih.gov Theophylline directly activates HDAC, which is distinct from the recruitment mechanism of corticosteroids. nih.govnih.gov This restored HDAC activity enhances the ability of corticosteroids to suppress inflammatory gene expression. nih.govdrugbank.com For example, theophylline has been found to induce a sixfold increase in HDAC activity in COPD macrophage lysates and significantly enhance the suppressive effect of dexamethasone on IL-8 release. nih.gov This mechanism explains how low-dose theophylline can restore steroid responsiveness and augment the anti-inflammatory effects of corticosteroids in diseases like asthma and COPD. nih.govnih.gov

Modulation of Immune Cell Migration and Activation

This compound, similar to other xanthine derivatives like theophylline, possesses anti-inflammatory and immunomodulatory properties. patsnap.comnih.govresearchgate.net These effects are crucial in mitigating the inflammatory processes that underlie respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). patsnap.comnih.gov The primary action of theophylline on the immune system is generally considered to be a depressing or inhibitory effect on various defense processes. researchgate.net

The drug's anti-inflammatory actions are demonstrated by its ability to inhibit the release of pro-inflammatory mediators, including histamine and leukotrienes, which helps to reduce airway inflammation and hyperresponsiveness. patsnap.com Research on theophylline shows it can suppress the pro-inflammatory functions of many immune cells. nih.gov For instance, theophylline has been shown to suppress the release of Tumor Necrosis Factor-alpha (TNF-alpha) by blood monocytes and alveolar macrophages. oatext.com

Furthermore, this compound's parent compound, theophylline, influences the function of T-lymphocytes. It has an inhibitory effect on Interleukin-2 (IL-2) synthesis in human T-lymphocytes and can inhibit the chemotactic response of these cells, which is their directed migration toward a chemical stimulus. nih.gov At higher concentrations, it can inhibit the proliferation of both CD4+ and CD8+ T-cells. nih.gov This modulation of T-cell activity is significant as these cells are central to orchestrating the chronic inflammation seen in asthma. nih.govnih.gov By potentially reducing the trafficking of activated T-cells into the airways, this compound may contribute to a reduction in airway inflammation. nih.gov

Summary of Theophylline's Immunomodulatory Effects
Immune Cell TypeObserved Effect of TheophyllinePotential Clinical Implication
T-LymphocytesInhibits IL-2 synthesis, chemotaxis, and proliferation of CD4+ and CD8+ cells. nih.govReduction of chronic airway inflammation. nih.gov
Monocytes/MacrophagesSuppresses the release of TNF-alpha. oatext.comDecreased pro-inflammatory signaling.
EosinophilsInhibits infiltration in allergen-induced airway inflammation (in animal models). nih.govReduction in eosinophilic inflammation associated with asthma.

Effects on Respiratory Muscle Function

This compound positively impacts respiratory muscle function, which is particularly beneficial for patients with respiratory conditions characterized by muscle fatigue. patsnap.com

A significant aspect of this compound's mechanism is its ability to enhance the contractility of the diaphragm, the primary muscle of respiration. patsnap.com This action improves respiratory muscle performance, leading to more effective breathing and reduced fatigue. patsnap.com Studies on the parent compound, theophylline, have extensively documented this effect. Research has shown that theophylline improves diaphragmatic contractility in both animal models and healthy human subjects. nih.govnih.gov Furthermore, it can reverse and prevent diaphragmatic fatigue. nih.govnih.gov This effect has also been demonstrated in patients with severe COPD, who showed improved transdiaphragmatic pressure and were less susceptible to fatigue after theophylline administration. nih.govnih.gov The underlying mechanism may be related to an effect on transmembrane calcium movements. nih.gov

This compound aids in mucociliary clearance, the self-clearing mechanism of the airways. Abnormal mucociliary transport is improved by the action of theophylline through several mechanisms. nih.gov It can increase the secretion of fluid into the airway lumen by stimulating a chloride pump, which is controlled by cyclic AMP. nih.gov Theophylline also stimulates ciliary motility, particularly in the larger, more proximal airways. nih.gov A study in ventilated intensive care unit patients demonstrated that theophylline at therapeutic concentrations significantly improved bronchial mucus transport velocity. nih.gov

Effect of Theophylline on Bronchial Mucus Transport Velocity (BTV)
BronchusBTV Before Theophylline (mm/min)BTV After Theophylline (mm/min)
Left Main Bronchus3.87.6
Right Main Bronchus0.55.4

Data from a study on ventilated ICU patients showing a significant improvement in BTV after theophylline infusion. nih.gov

Central Nervous System (CNS) Stimulation

One of the key mechanisms of this compound is its ability to stimulate the central nervous system. patsnap.comapollopharmacy.in This effect is common to xanthine derivatives, including caffeine. patsnap.com This CNS stimulation can lead to side effects such as restlessness but is also responsible for some of its therapeutic benefits, particularly concerning respiration. patsnap.comapollopharmacy.in Studies comparing theophylline with other xanthines have shown that it significantly improves alertness and performance on vigilance tasks. nih.gov

The CNS stimulation caused by this compound directly leads to an increased respiratory drive. patsnap.com This is particularly beneficial in conditions where respiratory function is compromised. patsnap.com The stimulation of the respiratory centers in the brain enhances the signal to the respiratory muscles, promoting better ventilation and oxygenation. patsnap.com Research has established a clear link between serum levels of theophylline and an increase in ventilatory drive. nih.govnih.gov Studies in normal subjects showed that aminophylline, a derivative of theophylline, stimulates ventilation in a dose-dependent manner, which is partly due to an increase in the hypoxic ventilatory drive. nih.gov This indicates that the drug makes the respiratory centers more sensitive to low oxygen levels, prompting a stronger breathing response.

Other Pharmacological Activities (e.g., Diuretic Effects)

Beyond its primary role as a bronchodilator, this compound, a xanthine derivative, exhibits a range of other pharmacological activities. patsnap.com These effects stem from its molecular interactions, which it shares with other methylxanthines like theophylline. patsnap.comnih.gov The key mechanisms underlying these activities are the inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine receptors. patsnap.comdrugbank.com

Diuretic Effects

This compound possesses mild diuretic properties. patsnap.com This effect is primarily attributed to its action as an adenosine receptor antagonist. nih.gov In the kidneys, adenosine plays a role in regulating blood flow, filtration, and sodium reabsorption. By blocking adenosine receptors, particularly the A1 receptor, xanthine derivatives can increase renal blood flow and the glomerular filtration rate. This action also inhibits the reabsorption of sodium in the proximal tubule, leading to increased water excretion (diuresis).

While direct studies quantifying the diuretic effect of this compound are limited, research on the closely related compound, theophylline, provides significant insights. Studies have demonstrated that theophylline can enhance urine output, especially in specific clinical contexts. nih.gov For instance, in diuretic-dependent critically ill children, the administration of low-dose theophylline resulted in a significant increase in urine output. nih.gov This suggests that the diuretic effect of xanthines like this compound may be more clinically relevant than often appreciated. The mechanism is believed to be adenosine receptor antagonism rather than phosphodiesterase inhibition. nih.gov

A systematic review analyzing the combined use of aminophylline/theophylline with furosemide (B1674285) in pediatric patients found that the combination led to significantly higher urine output compared to furosemide alone. exlibrisgroup.com

Table 1: Research Findings on the Diuretic Effect of Theophylline

Study Population Intervention Key Findings Potential Mechanism Reference
Diuretic-dependent critically ill children Low-dose theophylline Urine output increased from 1.58 +/- 0.46 to 3.75 +/- 0.77 ml/kg per hour. Adenosine receptor antagonism nih.gov

Other Pharmacological Activities

In addition to diuresis, this compound's molecular mechanisms confer other systemic effects:

Central Nervous System (CNS) Stimulation : Similar to other xanthines such as caffeine, this compound can stimulate the central nervous system. patsnap.com This can lead to an increased respiratory drive, which is beneficial in conditions characterized by compromised respiratory function by enhancing ventilation. patsnap.com

Anti-inflammatory Properties : this compound demonstrates anti-inflammatory effects, which are valuable in managing inflammatory airway diseases. patsnap.com The proposed mechanisms for theophylline, which are likely shared by this compound, include the inhibition of pro-inflammatory transcription factors like nuclear factor-kappaB (NF-kappaB) and the promotion of anti-inflammatory mediators such as interleukin-10. nih.gov

Cardiovascular Effects : By inhibiting phosphodiesterases and antagonizing adenosine receptors, this compound can exert effects on the cardiovascular system, including vasodilation. drugbank.com

Enhanced Diaphragmatic Contractility : A notable effect of xanthines is the improvement of respiratory muscle function. This compound can enhance the contractility of the diaphragm, which can lead to more effective breathing and reduced respiratory fatigue, particularly beneficial for patients with COPD. patsnap.com This is partly attributed to an enhanced calcium uptake by the diaphragmatic muscles through adenosine-mediated channels. nih.gov

Table 2: Summary of Other Pharmacological Activities of this compound

Pharmacological Activity Primary Molecular Mechanism Resulting Physiological Effect
Diuresis Adenosine receptor antagonism in the kidneys Increased renal blood flow and reduced sodium reabsorption, leading to increased urine output. nih.gov
CNS Stimulation Adenosine receptor antagonism in the brain Increased respiratory drive and alertness. patsnap.com
Anti-inflammatory Effects Inhibition of phosphodiesterase; Inhibition of NF-kappaB; Increased interleukin-10. patsnap.comnih.gov Reduced airway inflammation and hyperresponsiveness. patsnap.com

Structure Activity Relationship Sar and Medicinal Chemistry

Structural Modifications and their Impact on Target Affinity and Selectivity

Structural modifications of the xanthine (B1682287) nucleus are frequently undertaken to modulate the affinity and selectivity of Etofylline derivatives towards specific biological targets nih.govresearchgate.netingentaconnect.com. The key sites for derivatization are typically the N1, N3, N7, and C8 positions nih.govresearchgate.netingentaconnect.com.

N7-Substitution : this compound itself is distinguished by a 2-hydroxyethyl group at the N7 position ncats.iowisdomlib.org. Modifications at N7 can impact bronchoselectivity, although sometimes at the expense of adenosine (B11128) receptor affinity researchgate.net.

C8-Substitution : The C8 position is a crucial site for modifications that can profoundly affect the pharmaceutical properties of xanthine derivatives nih.gov. 8-substituted xanthines have been investigated for various applications, including their role as adenosine receptor antagonists and dipeptidyl peptidase-4 (DPP-4) inhibitors frontiersin.orgjst.go.jpnih.govajrconline.org. For instance, in the context of DPP-4 inhibition, compounds with a 4-methyl-quinazoline-2-yl-methyl group at N1 and a 2-aminoethylaminomethyl group at R^N demonstrated enhanced activity jst.go.jp.

Combined Substitutions : Simultaneous modifications at multiple positions, such as C8 combined with N1 and N3, have been shown to yield compounds with improved potency, anti-allergic properties, and enhanced selectivity for specific adenosine receptor subtypes nih.gov. Studies on adenosine receptor antagonists have explored various substitutions on the terminal phenyl group and different alkyl groups at N1 and N3 to optimize potency, selectivity for A2B adenosine receptors, and aqueous solubility researchgate.net. Compounds with meta-substituted phenyl groups generally exhibited superior A2B selectivity compared to their para-substituted counterparts researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in establishing mathematical correlations between the physicochemical and topological properties of ligands and their observed biological activities frontiersin.org. These studies have been applied to xanthine derivatives, including those designed as adenosine receptor antagonists, specifically targeting A2A and A2B subtypes ajrconline.orgresearchgate.net.

Commonly employed physicochemical parameters in QSAR models include lipophilicity (logP), hydrophobicity (logD), water solubility (logS), molecular weight (MW), molar volume (MV), molar refractivity (MR), and the acid-base dissociation constant (pKa) frontiersin.org. For xanthine derivatives acting as DPP-IV inhibitors, QSAR analyses have indicated that hydrophobic characteristics are critical for inhibitory activity, and the presence of electron-withdrawing groups can further enhance potency eurekaselect.com. A specific pharmacophore hypothesis for DPP-IV inhibitors derived from xanthine structures identified key features: one hydrogen bond acceptor, two hydrophobic rings, and one aromatic ring (AHHR.7) eurekaselect.com. This compound's QSAR properties have also been utilized in studies to analyze hydration energy and logP in the context of its interaction with human serum albumin researchgate.net. Furthermore, binary QSAR models have been employed in drug repurposing efforts, where this compound has shown favorable ligand efficiency scores, suggesting its potential as an anticancer agent biorxiv.orgbiorxiv.orgbiorxiv.org.

Rational Drug Design Strategies based on this compound Scaffold

The xanthine scaffold, including that of this compound, serves as a valuable starting point for rational drug design due to its inherent versatility and established pharmacological relevance frontiersin.orgnih.govresearchgate.net. Strategies in rational drug design aim to systematically modify lead molecules to achieve improved specificity and potency nih.gov.

Scaffold Hopping : This strategy involves replacing a core pharmacophore with a structurally distinct motif while preserving the essential biological functionalities biosolveit.de. This approach is particularly useful for circumventing issues such as toxicity or patent limitations associated with existing scaffolds biosolveit.de.

Bioisosteric Replacement : This technique entails substituting atoms or groups of atoms with others that possess similar size, shape, and electron density, with the expectation of maintaining or subtly altering the biological activity google.comgoogle.com. This strategy has been explored in the development of new antimycobacterial agents based on xanthine derivatives ocp.edu.in.

Fragment-Based Design : While not exclusively detailed for this compound, the common practice of selecting specific substitution sites (N1, N3, N7, C8) on the xanthine scaffold and systematically exploring various substituents aligns with principles of fragment-based drug design nih.govresearchgate.netingentaconnect.com.

The this compound scaffold has been leveraged to design inhibitors for a range of targets, including phosphodiesterase 9A (PDE9A) and xanthine oxidase (XO) researchgate.netingentaconnect.comnih.govbohrium.com. For PDE9A inhibitors, studies have shown that substitutions at the N1, N3, and C8 positions enable favorable interactions within the PDE9A active site. Specifically, phenyl substitution at the C8 position was found to dictate inhibition affinity through strong hydrophobic interactions, while alkyl chains at N1 contributed to selectivity ingentaconnect.com. This compound itself has been identified as a potential BCL-2 inhibitor through advanced computational drug repurposing techniques, highlighting the continued relevance of the xanthine scaffold in modern drug discovery biorxiv.org.

Synthesis Pathways and Derivatization Approaches

The synthesis of this compound and its derivatives typically involves established pathways for xanthine compounds, with subsequent derivatization steps to introduce specific functional groups.

A common synthetic route for xanthine derivatives, including this compound, often begins with the condensation of substituted urea (B33335) with cyanoacetic acid, which leads to the formation of 6-aminouracil, followed by a ring-closure reaction biointerfaceresearch.comresearchgate.net. Traube's synthesis is a classical and widely utilized method for preparing xanthine analogs. This method involves the synthesis of 5,6-diaminouracil (B14702) from urea or substituted urea, which then undergoes cyclization to form the desired xanthine ring system biointerfaceresearch.comnih.govresearchgate.net.

Derivatization of the xanthine core, particularly at the N7 position, is crucial for synthesizing this compound. The 2-hydroxyethyl group at N7 in this compound is typically introduced through an alkylation reaction using an appropriate alkyl halide (e.g., a 2-haloethanol derivative) in the presence of a base, such as diisopropylethylamine jst.go.jp. Alkylation at the N1 position can be achieved using an alkyl halide and a base like potassium carbonate in N,N-dimethylformamide (DMF) jst.go.jp.

For the synthesis of 8-substituted xanthines, 5,6-diaminouracil derivatives can be reacted with carboxylic acids or aldehydes, often involving an oxidative cyclization step frontiersin.orgbiointerfaceresearch.com. Coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC-HCl) or COMU are frequently employed when coupling with carboxylic acids frontiersin.org. Alternative methods include the condensation of 5,6-diaminouracil with aldehydes to form imine intermediates, followed by oxidative cyclization frontiersin.org. The synthesis of 1,3,7,8-substituted xanthine derivatives has also been reported through the reaction of 1,3-dialkyl-5,6-diaminouracil with substituted phenoxy acetic acid in the presence of EDAC nih.gov. These derivatization approaches enable the introduction of diverse substituents at N1, N3, N7, and C8, facilitating the exploration of molecular diversity and the optimization of pharmacological properties nih.govresearchgate.netingentaconnect.com.

Pharmacokinetic and Pharmacodynamic Research of Etofylline

Absorption Characteristics

Etofylline demonstrates favorable absorption characteristics, particularly following oral and intravenous administration.

This compound is well absorbed after oral administration. nih.govmims.com Studies in healthy volunteers have reported an oral bioavailability of approximately 80%. wikipedia.org Further research indicates high bioavailability depending on the formulation, with values of about 94% from dragees and 84% from drops. guidetopharmacology.org

Formulation Type Oral Bioavailability (%) Source
General Oral ~80 wikipedia.org
Dragees 94 guidetopharmacology.org
Drops 84 guidetopharmacology.org

This compound is rapidly, though incompletely, absorbed from the gastrointestinal tract. wikipedia.org Following oral administration, mean peak serum concentrations of this compound were reported to be approximately 3.9 mg/liter. wikipedia.org The time to reach maximum serum concentrations varies with the formulation, with peaks observed at 1.0-1.2 hours after administration of drops and 2.3-2.6 hours after dragees. guidetopharmacology.org this compound is also rapidly and well absorbed after intravenous administration. nih.govmims.com

Administration Route/Formulation Peak Serum Level (mg/L) Time to Peak (h) Absorption Characteristics Source
Oral (General) ~3.9 Not specified Rapid, but incomplete wikipedia.org
Oral (Drops) Not specified 1.0-1.2 Rapid guidetopharmacology.org
Oral (Dragees) Not specified 2.3-2.6 Rapid guidetopharmacology.org
Intravenous Not applicable Immediate Rapid and well absorbed nih.govmims.com

Distribution Profile

The distribution of this compound within the body has been characterized, revealing insights into its spread and compartmental kinetics.

This compound is widely distributed throughout the body. nih.govmims.com The mean volume of distribution has been determined to be 0.60 liter/kg. wikipedia.org Approximately 40% of the drug is bound to plasma proteins. nih.govmims.com

Parameter Value Source
Volume of Distribution 0.60 L/kg wikipedia.org
Plasma Protein Binding 40% nih.govmims.com

The plasma decay of this compound after intravenous administration follows two-compartment kinetics, indicating a rapid initial distribution phase. wikipedia.org In a two-compartment model, the body is conceptualized into a central compartment and a peripheral compartment. The central compartment typically includes plasma and highly perfused organs such as the kidneys and liver, from which the drug is eliminated. The peripheral compartment represents less perfused tissues, such as muscle. This model allows for a more accurate representation of drug distribution by grouping tissues with similar blood flow rates.

Kinetic Phase Duration/Rate Constant Half-life (h) Source
Alpha-phase ~20 minutes Not applicable wikipedia.org
Beta-phase 0.175 h⁻¹ 4.1 wikipedia.org
Overall Serum Elimination Not applicable 5.5-6.9 guidetopharmacology.org

Preclinical Research and in Vitro Studies

In Vitro Efficacy Models

In vitro studies are fundamental for elucidating the cellular and molecular mechanisms through which Etofylline exerts its therapeutic effects. These models allow for controlled investigations into its impact on smooth muscle activity, inflammatory pathways, and receptor interactions.

Smooth Muscle Relaxation Assays

This compound demonstrates a direct effect on smooth muscle, promoting its relaxation. nih.govfishersci.comuni.lu This bronchodilatory action is primarily mediated by its ability to inhibit phosphodiesterase, an enzyme responsible for breaking down cyclic adenosine (B11128) monophosphate (cAMP). By preventing cAMP degradation, this compound increases intracellular cAMP levels, which in turn leads to the relaxation of smooth muscle cells. nih.govfishersci.com This mechanism is similar to that observed with its parent compound, theophylline (B1681296), where PDE inhibition correlates with smooth muscle relaxation in bronchial and pulmonary artery tissues.

Table 1: In Vitro Mechanism of Action on Smooth Muscle

Mechanism of ActionEffect on Smooth MuscleKey Mediator
Phosphodiesterase (PDE) Inhibition nih.govfishersci.comRelaxation nih.govfishersci.comuni.lucAMP nih.govfishersci.com

Inflammatory Marker Modulation in Cell Lines

This compound has been shown to reduce inflammatory responses. nih.govfishersci.com While specific detailed studies on this compound's direct modulation of inflammatory markers in cell lines are not extensively documented in the provided literature, its general anti-inflammatory effect is linked to its phosphodiesterase inhibitory activity. nih.govfishersci.com Theophylline, a related compound, has demonstrated the ability to enhance the anti-inflammatory effects of corticosteroids in chronic obstructive pulmonary disease (COPD) in preclinical investigations. The modulation of inflammatory markers in cell lines is a common approach in preclinical research to understand the anti-inflammatory potential of compounds.

Receptor Binding Studies

The primary mechanism identified for this compound's action involves the inhibition of phosphodiesterase. nih.govfishersci.com As a derivative of theophylline, it is understood to share this crucial enzymatic inhibition, leading to increased intracellular cAMP. nih.govfishersci.com Theophylline's broader mechanism of action also includes adenosine antagonism. While this compound's direct binding affinities to various receptors are not broadly detailed, the inhibition of phosphodiesterase is a well-established target.

Animal Models of Respiratory Disease

Animal models are indispensable tools in preclinical research, providing an intact biological system to investigate disease pathophysiology and evaluate the efficacy of potential therapeutic agents like this compound before human clinical trials. Common animal species utilized in respiratory disease research include mice, rats, and guinea pigs.

This compound in Chronic Obstructive Pulmonary Disease (COPD) Models

This compound is employed in the treatment of symptoms associated with Chronic Obstructive Pulmonary Disease (COPD). Animal models of COPD are commonly induced in mice, guinea pigs, and rats, frequently through exposure to cigarette smoke. These models aim to mimic aspects of human COPD, including lung inflammation and pathological changes. While this compound is recognized for its bronchodilatory and anti-inflammatory effects relevant to COPD, specific detailed preclinical findings for this compound in these animal models were not extensively detailed in the provided search results. However, theophylline, a related methylxanthine, has shown modest effects on pulmonary function and arterial blood gas tensions in moderate to severe COPD in preclinical investigations.

Table 2: Common Animal Models for COPD Research

Animal SpeciesCommon Induction MethodsKey Features Mimicked
MiceCigarette Smoke (CS), LPSEmphysema, inflammation
RatsCigarette Smoke (CS), LPSEmphysema, inflammation
Guinea PigsCigarette Smoke (CS), LPSEmphysema, small airway remodeling, goblet cell metaplasia

This compound in Asthma Models

This compound is a bronchodilator utilized in asthma research and for the treatment of asthma symptoms. Animal models of asthma are widely used to study the disease's pathophysiology and evaluate therapeutic interventions. The most frequently used species in these models are mice, particularly the BALB/c strain, and guinea pigs. Asthma-like conditions are typically induced using allergens such as ovalbumin (OVA) or house dust mite (HDM), which elicit an allergic airway inflammatory response. Similar to COPD models, while this compound is indicated for asthma, specific detailed preclinical findings for this compound in these animal models were not extensively detailed in the provided search results.

Table 3: Common Animal Models for Asthma Research

Animal SpeciesCommon Induction MethodsKey Features Mimicked
Mice (e.g., BALB/c)Ovalbumin (OVA), House Dust Mite (HDM)Airway hyperresponsiveness, inflammation, mucus hypersecretion, remodeling
Guinea PigsAllergens (e.g., OVA)Airway hyperresponsiveness, allergic responses

Effects on Airway Inflammation and Hyperresponsiveness in Models

This compound acts as a bronchodilator with notable anti-inflammatory properties. Its mechanism involves the inhibition of phosphodiesterase, which consequently prevents the degradation of cyclic adenosine monophosphate (cAMP). This leads to the relaxation of smooth muscles and a reduction in inflammatory responses, thereby improving respiratory function. medchemexpress.cn In preclinical settings, animal models of asthma, including those utilizing mice, rats, and guinea pigs, are frequently employed to investigate airway inflammation and hyperresponsiveness. These models are often induced by allergens such as ovalbumin (OVA) or house dust mite (HDM) to mimic asthmatic conditions. mdpi.comfrontiersin.orgnih.govplos.org While direct studies on this compound's specific effects on airway inflammation and hyperresponsiveness in these models are implied by its known anti-inflammatory action, research into novel delivery systems has shown that chitosan (B1678972) nanoparticles can attenuate inflammation, hypersensitivity, and airway remodeling in OVA-induced mouse models of asthma. mdpi.com This suggests that this compound, when delivered through advanced formulations, could exert significant beneficial effects on airway diseases.

Cardiotonic Effects in Preclinical Models

Beyond its respiratory benefits, this compound has demonstrated cardiotonic effects in preclinical and observational studies. Its mechanism of action, which includes phosphodiesterase inhibition, is associated with cardiac stimulation, leading to an increase in heart rate and cardiac output. ijpbs.com While this compound nicotinate (B505614) is recognized as a vasodilator, indicating an influence on the cardiovascular system, clinical observations have further supported this compound's cardiac impact. wikipedia.org For instance, in patients experiencing sinus bradycardia associated with COVID-19, the administration of theophylline and this compound was observed to normalize heart rate, underscoring their potential cardiotonic properties. nih.gov These findings suggest that this compound's influence on cardiac function warrants further exploration in controlled preclinical models.

Novel Drug Delivery Systems and Formulations

The pharmaceutical landscape for this compound is evolving with a significant focus on developing novel drug delivery systems and formulations. This innovation aims to enhance therapeutic efficacy, improve patient compliance, and enable targeted delivery. archivemarketresearch.comarchivemarketresearch.com Polymeric nanoparticles, particularly those derived from chitosan, are emerging as highly promising drug carriers due to their inherent biocompatibility, biodegradability, non-toxicity, and capacity for targeted delivery. nih.govproquest.com

A notable advancement in this compound delivery is the development of mannose-anchored N,N,N-trimethyl chitosan nanoparticles (Mn-TMC NPs) for pulmonary administration. medchemexpress.cnnih.govbegellhouse.comresearchgate.netnih.govmdpi.com These nanoparticles are characterized by their biocompatibility, controlled release profiles, targeted delivery capabilities, high penetrability into tissues, enhanced physical stability, and scalability for manufacturing. nih.govresearchgate.netnih.gov The mannosylation of TMC NPs is particularly significant as it facilitates selective macrophage targeting through receptor-mediated endocytosis following pulmonary administration, which is crucial for treating airway diseases. researchgate.netnih.gov

Detailed research findings on Mn-TMC NPs for this compound delivery include specific physicochemical properties:

CharacteristicValue
Particle Size223.3 nm
Polydispersity Index (PDI)0.490
Zeta Potential (ζ-potential)-19.1 mV
Drug-Loading Capacity76.26 ± 1.2 %
Encapsulation Efficiency91.75 ± 0.88 %

In vivo pharmacokinetic studies conducted in Wistar rats demonstrated a significant improvement in the therapeutic efficacy of this compound when delivered via Mn-TMC NPs, highlighting mannosylation as a promising strategy for the efficient treatment of airway diseases through pulmonary administration. researchgate.netnih.gov

The development of novel formulations for this compound is primarily driven by the goal of enhancing its bioavailability and achieving targeted delivery, which ultimately leads to improved therapeutic outcomes and patient adherence. archivemarketresearch.com For instance, in the context of pulmonary delivery, maintaining an optimal mean particle diameter of 200 to 600 nm for nanoparticles is crucial for achieving deep lung deposition, which is essential for targeted drug delivery to the lungs. nih.gov

Nanoparticle-based formulations have shown promise in improving drug transport across the mucus layer in the airways and enhancing drug bioavailability and lung deposition in vivo. mdpi.com Beyond nanoparticles, other novel formulations like fast-dissolving films of this compound have been investigated. These films are designed for rapid disintegration and dissolution, aiming for a quicker onset of action and enhanced bioavailability by circumventing degradation in the gastrointestinal tract and avoiding the first-pass effect. ijpbs.comresearchgate.net Generally, polymeric nanoparticles contribute to enhanced bioavailability, reduced dosing frequency, and increased drug loading capacity, offering a versatile platform for improving this compound's therapeutic profile. nih.gov

Drug Interactions and Polypharmacy Research

Pharmacokinetic Interactions

Pharmacokinetic interactions primarily involve alterations in the absorption, distribution, metabolism, or excretion of Etofylline. A major pathway affecting this compound's metabolism is the cytochrome P450 enzyme system. patsnap.com

Cytochrome P450 Enzyme Inhibition/Induction

This compound's metabolism is significantly influenced by drugs that either inhibit or induce cytochrome P450 (CYP) enzymes, particularly CYP1A2. patsnap.com

Inhibition: Medications that inhibit CYP1A2 can reduce the metabolism of this compound, leading to increased plasma concentrations of the compound. Examples of such inhibitors include:

Cimetidine: This histamine (B1213489) H2 receptor antagonist is known to inhibit CYP1A2, thereby increasing this compound levels. patsnap.comdrugs.com

Fluoroquinolone Antibiotics: Several drugs within this class, such as ciprofloxacin, enoxacin, and norfloxacin, can inhibit CYP1A2 and other P450 isozymes responsible for xanthine (B1682287) metabolism. This inhibition can lead to a significant increase in this compound concentrations. patsnap.cominternationaldrugmart.comtruemeds.injwatch.orgnih.govnih.gov Other fluoroquinolones like erythromycin, clarithromycin, and linezolid (B1675486) have also been noted to increase this compound levels. truemeds.inapollopharmacy.in

Induction: Conversely, drugs that induce CYP1A2 can enhance the metabolism of this compound, resulting in decreased plasma concentrations and potentially reduced therapeutic efficacy.

Rifampicin (B610482): This anti-tuberculosis drug is a known inducer of CYP1A2, which can lead to a reduction in this compound levels. patsnap.comtruemeds.inapollopharmacy.inmedindia.netdrugbank.com

Barbiturates: Medications like phenobarbital (B1680315) (a barbiturate) can induce CYP enzymes, thereby increasing this compound clearance and decreasing its levels. patsnap.comnih.govpharmeasy.innetmeds.comnetmeds.com

The following table summarizes the impact of various drugs on this compound metabolism via Cytochrome P450 enzymes:

Interacting Drug Class/CompoundMechanism of Interaction (CYP1A2)Effect on this compound Levels
CimetidineEnzyme InhibitionIncreased
Fluoroquinolone AntibioticsEnzyme InhibitionIncreased
RifampicinEnzyme InductionDecreased
BarbituratesEnzyme InductionDecreased

Alterations in this compound Levels

Beyond direct enzyme modulation, other drugs can also alter this compound levels through various pharmacokinetic mechanisms, often related to the broader metabolism of xanthine derivatives. This compound is a N-7 substituted theophylline (B1681296) derivative that does not release theophylline in vitro or in vivo, yet it shares pharmacokinetic properties with other xanthines. nih.gov

Drugs that have been reported to increase this compound levels (often by decreasing its clearance or metabolism) include:

Antibiotics: Erythromycin, clarithromycin, ciprofloxacin, enoxacin, and linezolid. internationaldrugmart.comtruemeds.innih.govapollopharmacy.in

Antifungals: Fluconazole. truemeds.inapollopharmacy.in

Antidepressants: Clomipramine, desipramine, amitriptyline, amoxapine, fluvoxamine, and lithium. truemeds.inapollopharmacy.innetmeds.comapollopharmacy.insayacare.in

Anti-HIV medicines: Ritonavir. truemeds.inapollopharmacy.insayacare.in

Other: Calcium channel blockers, allopurinol (B61711) (especially at doses ≥ 600 mg/day), ticlopidine, idrocilamide, thiabendazole, disulfiram, and oral contraceptives. nih.govmedindia.netnetmeds.comnetmeds.com

Drugs that have been reported to decrease this compound levels (often by enhancing its clearance or metabolism) include:

Anticonvulsants: Phenytoin and carbamazepine. pharmeasy.innetmeds.comnetmeds.comsayacare.in

Other: Aminoglutethimide, sulphinpyrazone, and St. John's wort. nih.govapollopharmacy.inpharmeasy.innetmeds.com

The following table summarizes various drugs and their reported effects on this compound levels:

Interacting Drug Class/CompoundEffect on this compound Levels
CiprofloxacinIncreased
ClarithromycinIncreased
ErythromycinIncreased
FluconazoleIncreased
EnoxacinIncreased
LinezolidIncreased
CimetidineIncreased
AmitriptylineIncreased
ClomipramineIncreased
DesipramineIncreased
AmoxapineIncreased
RitonavirIncreased
Oral ContraceptivesIncreased
RifampicinDecreased
BarbituratesDecreased
PhenytoinDecreased
CarbamazepineDecreased
AminoglutethimideDecreased
SulphinpyrazoneDecreased
St. John's WortDecreased

Pharmacodynamic Interactions

Pharmacodynamic interactions occur when the effects of two or more drugs are altered when taken together, without necessarily changing their plasma concentrations. These interactions can lead to additive, synergistic, or antagonistic effects.

Concurrent Use with Other Xanthine Derivatives (e.g., Theophylline, Caffeine)

This compound is a methylxanthine, similar to theophylline and caffeine (B1668208). Concurrent use with other xanthine derivatives can lead to additive pharmacodynamic effects. patsnap.comapollopharmacy.intruemeds.innetmeds.comhealthyinc.co.in

Theophylline: this compound is often combined with theophylline to enhance bronchodilatory effects. However, this combination can potentiate the central nervous system (CNS) and cardiovascular effects associated with methylxanthines. patsnap.comtruemeds.inapollopharmacy.inhealthyinc.co.in

Caffeine: As caffeine is also a xanthine derivative, its concurrent intake with this compound can increase the risk of potentiating CNS and cardiovascular effects. Patients are generally advised to limit caffeine intake while on this compound therapy. patsnap.comapollopharmacy.inapollopharmacy.intruemeds.innetmeds.comapollopharmacy.in

Interactions with Beta-blockers

Beta-blockers, commonly used for hypertension and cardiac conditions, can antagonize the bronchodilatory effects of this compound. This antagonism can reduce this compound's effectiveness in relieving bronchospasm, as beta-blockers counteract the bronchodilatory mechanism of action of xanthines. patsnap.comnetmeds.comnetmeds.comtruemeds.inmedscape.com

Interactions with CNS Stimulants

Concurrent use of this compound with other CNS stimulants can potentiate their effects. This compound itself possesses CNS stimulant activities. apollopharmacy.indrugs.comnih.gov Combining it with other stimulants, such as sympathomimetics, can lead to additive increases in central nervous system and cardiovascular stimulation, potentially increasing heart rate and blood pressure. patsnap.comdrugs.com

The following table summarizes the pharmacodynamic interactions of this compound:

Interacting Drug Class/CompoundEffect on this compound's Action / Overall Effect
TheophyllinePotentiation of CNS and cardiovascular effects
CaffeinePotentiation of CNS and cardiovascular effects
Beta-blockersAntagonism of bronchodilatory effects
CNS StimulantsPotentiation of CNS and cardiovascular effects

Strategies for Managing Drug Interactions in Research Settings

Investigating drug interactions involving this compound in research settings is crucial for understanding its pharmacological profile, predicting potential clinical outcomes, and ensuring the safety and efficacy of combination therapies. Effective management strategies in research involve a multi-faceted approach, integrating in vitro, in vivo, and computational methodologies to comprehensively characterize interaction mechanisms.

In Vitro Approaches for Interaction Characterization

In vitro studies are fundamental for initial screening and mechanistic elucidation of this compound's interactions. These controlled environments allow researchers to isolate specific biological components and pathways involved in drug-drug interactions (DDIs).

Protein Binding Studies: this compound, like many drugs, interacts with plasma proteins, most notably human serum albumin (HSA), which is the primary transport protein in blood circulation wikipedia.orgwikipedia.org. Research strategies to manage and understand these interactions involve spectroscopic techniques such as fluorescence and circular dichroism (CD) spectroscopy wikipedia.orgwikipedia.orgmims.com.

Fluorescence Quenching Analysis: This method helps determine the binding mechanism and affinity. For this compound and HSA, studies have confirmed a static quenching mechanism, indicating the formation of an this compound-HSA complex wikipedia.orgwikipedia.orgmims.com. Analysis using the Stern-Volmer equation provides quantitative data on binding constants.

Circular Dichroism (CD) Spectroscopy: CD spectra can reveal conformational changes in HSA upon this compound binding, indicating alterations in the protein's secondary structure wikipedia.orgwikipedia.orgmims.com.

Thermodynamic Parameter Determination: By conducting experiments at different temperatures, researchers can calculate thermodynamic parameters (e.g., enthalpy change (ΔH), entropy change (ΔS)). For this compound-HSA interaction, studies have shown that the binding is both enthalpy and entropy driven, involving simultaneous hydrophobic and hydrogen bonding interactions wikipedia.orgwikipedia.orgmims.com.

Förster's Non-Radiative Energy Transfer Theory (FRET): This technique helps calculate the distance between the tryptophan residue of HSA and this compound, providing insights into the binding site location wikipedia.orgwikipedia.orgmims.com.

Metabolic Enzyme Interaction Studies: The metabolism of this compound can be influenced by cytochrome P450 (CYP) enzymes, particularly CYP1A2 wikipedia.orgmims.com. Research strategies in this area involve:

Liver Microsome and Hepatocyte Models: These in vitro systems are widely used to study drug metabolism and identify potential enzyme inhibition or induction rcsb.org. By incubating this compound with these models in the presence or absence of other drugs, researchers can assess changes in this compound's metabolic rate and identify the specific CYP isoforms involved. For instance, rifampicin can induce this compound metabolism, while cimetidine, erythromycin, and calcium channel blockers can inhibit it wikipedia.orgmims.com.

In Vivo Approaches and Analytical Methodologies

In vivo studies, typically conducted in animal models or controlled human research trials, are essential for evaluating the systemic impact of drug interactions, encompassing complex physiological processes not fully replicated in vitro rcsb.orgmims.commims.com.

Pharmacokinetic (PK) Studies: These studies are designed to characterize how co-administered drugs affect the absorption, distribution, metabolism, and excretion (ADME) of this compound rcsb.orgmims.commims.comfishersci.co.uk.

Quantitative Analysis: Sensitive and specific analytical methods, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorimetric detection, are employed to quantify this compound and its metabolites in biological matrices (e.g., plasma, urine) mims.comwikipedia.orgfishersci.ca. This allows researchers to determine changes in pharmacokinetic parameters like area under the curve (AUC), maximum plasma concentration (Cmax), and clearance fishersci.co.uk.

Controlled Co-administration Studies: Researchers design studies where this compound is administered alone and in combination with potential interacting drugs (e.g., theophylline, quinolone antibiotics like enoxacin, or sympathomimetics) to observe changes in its pharmacokinetic profile wikipedia.orgmims.comfishersci.caflybase.org.

Pharmacodynamic (PD) Studies: These studies investigate the combined effects of this compound and other drugs on specific pharmacological targets or physiological responses rcsb.orgmims.com.

Biomarker Evaluation: Researchers might evaluate changes in relevant biomarkers or physiological parameters (e.g., bronchodilation, cardiac function) when this compound is administered concurrently with other agents mims.com. For example, the increased risk of cardiac arrhythmias with sympathomimetics and anesthetic agents, or severe sinus tachycardia with pancuronium (B99182) bromide, would be assessed in such studies wikipedia.org.

Comparative Efficacy Studies: In research settings, in vivo comparative pharmacodynamic studies assess drug interactions by comparing physiological indicators after combination therapy versus monotherapy, particularly for drugs affecting the central nervous system or those with synergistic/antagonistic effects rcsb.org.

Computational Modeling and Simulation

Computational tools play a significant role in predicting, understanding, and managing drug interactions in research by providing a framework for hypothesis generation and guiding experimental design.

Molecular Docking and Molecular Dynamics (MD) Simulations: These techniques are used to predict the binding modes and affinities of this compound with target proteins (e.g., HSA, CYP enzymes) and to understand the dynamic nature of these interactions at an atomic level wikipedia.orgwikipedia.orgmims.com. This helps in identifying potential interaction sites and predicting the impact of structural modifications.

Physiologically Based Pharmacokinetic (PBPK) Models: PBPK models integrate physiological and biochemical data to simulate drug disposition in the body. These models can predict drug-drug interactions by incorporating known enzyme inhibition/induction data and transporter interactions, allowing researchers to simulate complex polypharmacy scenarios and predict their impact on this compound's pharmacokinetics rcsb.org.

Machine Learning Models: Emerging strategies involve the use of machine learning to analyze large datasets of drug properties and known interactions, enabling the prediction of novel drug interactions and the identification of high-risk drug combinations for further experimental validation rcsb.org.

These integrated research strategies enable a comprehensive understanding of this compound's drug interaction profile, allowing researchers to "manage" these interactions by characterizing their mechanisms, predicting their occurrence, and informing the development of safer and more effective therapeutic regimens.

Analytical Methodologies for Etofylline Quantification

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a widely employed technique for the quantification of Etofylline due to its high sensitivity, precision, and ability to separate this compound from co-administered drugs or endogenous compounds.

Simultaneous Quantification with Theophylline (B1681296) in Biological Samples

Several HPLC methods have been developed for the simultaneous quantification of this compound and Theophylline, particularly in biological matrices such as human plasma and pharmaceutical dosage forms. A simple, sensitive, and selective HPLC method with ultraviolet (UV) detection at 272 nm has been validated for the simultaneous quantification of both compounds in human plasma. This method typically utilizes a reverse phase C18 column with an isocratic mobile phase, such as acetonitrile (B52724) and phosphate (B84403) buffer wisdomlib.orgnih.gov. Another reported method employs a mobile phase of acetonitrile:phosphate buffer (pH 5; 0.08 M) in a 20:80 ratio, with detection at 220 nm researchgate.net. Other variations include a mobile phase of 10mM Potassium Di-Hydrogen Phosphate:Acetonitrile (90:10) at pH 4.5, with UV detection at 272 nm, leading to retention times of 6.4 minutes for this compound and 5.2 minutes for Theophylline researchgate.net. Another method uses a mobile phase of methanol:phosphate buffer (25:75) and detection at 241 nm, with retention times of 2.78 minutes for this compound and 5.08 minutes for Theophylline researchgate.netrjptonline.org.

MethodColumn TypeMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Retention Time (this compound)Retention Time (Theophylline)Sample TypeReference
HPLC/UVC18Acetonitrile:Phosphate Buffer (70:30)1272Not specifiedNot specifiedBulk drug, dosage form wisdomlib.org
HPLC/UVC18Acetonitrile:Phosphate Buffer (20:80, pH 5)Not specified220Not specifiedNot specifiedHuman Plasma nih.govresearchgate.net
RP-HPLCYMC Pack-ODS-AQ (150 x 4.6 mm)10mM KH2PO4:Acetonitrile (90:10, pH 4.5)12726.4 min5.2 minFormulation researchgate.net
RP-HPLCC18Methanol:Phosphate Buffer (25:75)12412.78 min5.08 minTablet dosage form researchgate.netrjptonline.org

Validation Parameters (e.g., Linearity, Accuracy, Precision, Stability)

HPLC methods for this compound quantification are rigorously validated according to International Conference on Harmonization (ICH) guidelines, ensuring their reliability, accuracy, precision, and stability.

Linearity: A linear dynamic range of 100-10,000 ng/mL has been established for both Theophylline and this compound in human plasma nih.govresearchgate.net. For tablet formulations, linearity ranges of 50-250 µg/mL for this compound and 15-75 µg/mL for Theophylline have been reported researchgate.netrjptonline.org. Another method showed linearity for Theophylline in the range of 1 to 24 µg/mL with a correlation coefficient (r²) of 0.9995 researchgate.net.

Accuracy: The between-batch accuracy for this compound has been reported between 95.4% and 98.2%, while for Theophylline, it ranges from 94.3% to 98.0% nih.govresearchgate.net.

Precision: Between-batch precision values for this compound are typically between 1.4% and 3.7%, and for Theophylline, they are between 2.2% and 6.0% (expressed as relative standard deviation, %RSD) nih.govresearchgate.net. Other studies indicate that %RSD values for precision are generally less than 2% jocpr.com.

Stability: this compound and Theophylline have demonstrated excellent stability in plasma, with no evidence of degradation during sample processing in an autosampler or during 30 days of storage in a freezer nih.govresearchgate.net. Stability-indicating HPLC methods have also been developed to ensure the accurate quantification of this compound and Theophylline in the presence of their degradation products under various stress conditions (e.g., oxidation, hydrolysis, heat, photolysis) researchgate.netjocpr.com.

Spectrophotometric Methods

Spectrophotometric methods offer cost-effective and rapid alternatives for this compound quantification, especially in pharmaceutical formulations.

Derivative Spectrophotometry

Derivative spectrophotometry is particularly useful for quantifying this compound, especially in mixtures with other compounds that have overlapping absorption spectra, such as Theophylline ijisrt.comijisrt.comsbmu.ac.ir. A first-order derivative UV spectrophotometric method has been developed for the simultaneous estimation of this compound, Theophylline, and Montelukast. In this method, this compound can be quantified at 243 nm, where Montelukast and Theophylline exhibit zero-crossing points, minimizing interference ijisrt.comijisrt.com. Another approach combines ratio-subtraction with derivative spectrophotometry, allowing for the determination of components in a mixture researchgate.net.

UV Spectrophotometry

Direct UV spectrophotometry is a straightforward method for this compound quantification. Methods have been developed for the simultaneous estimation of this compound and Theophylline using UV spectrophotometry. For instance, in methanol, this compound has a wavelength of maximum absorption (λmax) at 271 nm, while Theophylline has its λmax at 273 nm iosrjournals.org. Another method utilizes 5% w/v NaOH as a solvent, with λmax values at 243.5 nm for this compound and 275.0 nm for Theophylline ajrconline.org. These methods typically demonstrate adherence to Beer's law within specific concentration ranges, such as 5-25 µg/mL for both this compound and Theophylline ajrconline.org. A chromatographic procedure followed by spectrophotometric determination can also be used, where this compound (hydroxyethyltheophylline) is determined at 272 nm nih.gov.

Absorption Ratio Method

The absorption ratio method, also known as the Q-absorbance ratio method, is a spectrophotometric technique used for the simultaneous determination of two components in a mixture where one component interferes with the other's absorption at its λmax. For this compound and Theophylline, this method involves measuring absorbances at two specific wavelengths: the λmax of one drug and an isoabsorptive point (wavelength where both drugs have the same absorbance) ajrconline.orgijcpa.in. For example, one method for this compound and Theophylline uses 275.0 nm (λmax of Theophylline) and 254.5 nm (an isoabsorptive wavelength) for their simultaneous estimation ajrconline.org.

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is a chromatographic technique frequently utilized for the quantification of this compound, often in combination with other active pharmaceutical ingredients like Theophylline. This method offers simplicity, precision, and cost-effectiveness for routine analysis.

The European Pharmacopoeia 6.0 specifies an HPTLC method for the detection of this compound. This official method utilizes a mobile phase composed of Ammonia, Ethanol, and Chloroform in a 1:10:90 v/v/v ratio, with detection performed at a wavelength of 254 nm on an HF 254 plate mims.comguidetopharmacology.orguni.lu.

Various other HPTLC methods have been reported for this compound quantification, both individually and in combination with Theophylline in pharmaceutical formulations. One such method employs a mobile phase of Acetone, Methanol, and Formic acid (9:3:0.01 v/v/v) on an F275 plate, with detection at 275 nm mims.comguidetopharmacology.orguni.lu. Another method for simultaneous determination of this compound and Theophylline uses a mobile phase of Chloroform: Methanol (9:1) and Paracetamol as an internal standard, with linearity ranges of 60–240 ng for this compound and 20–80 ng for Theophylline, and detection limits of 10 ng for both compounds. The Rf values reported for this method are 0.48 for this compound, 0.58 for Theophylline, and 0.41 for Paracetamol. A more recent HPTLC method for simultaneous estimation of this compound and Theophylline in tablet dosage forms employs toluene:isopropyl alcohol:acetic acid (12:12:1 v/v/v) as the mobile phase, with detection at 261 nm on precoated silica (B1680970) gel 60F254 plates. This method showed linearity for this compound between 200 and 400 ng/spot and for Theophylline between 60 and 80 ng/spot, with high regression coefficients. The limit of detection (LOD) and limit of quantification (LOQ) for this compound were reported as 100 ng/spot and 200 ng/spot, respectively, while for Theophylline, they were 30 ng/spot and 60 ng/spot.

Table 1: Reported HPTLC Method Parameters for this compound Quantification

Method SourceMobile PhaseStationary PhaseWavelength (nm)Linearity Range (this compound)LOD (this compound)LOQ (this compound)Rf Value (this compound)
European Pharmacopoeia 6.0Ammonia: Ethanol: Chloroform (1:10:90, v/v/v)HF 254 plate254Not specifiedNot specifiedNot specifiedNot specified
Reported Method 1 mims.comguidetopharmacology.orguni.luAcetone: Methanol: Formic acid (9:3:0.01, v/v/v)F275 plate275Not specifiedNot specifiedNot specifiedNot specified
Shinde et al.Chloroform: Methanol (9:1)Not specifiedNot specified60–240 ng10 ngNot specified0.48
Venkatesh et al.Toluene: Isopropyl alcohol: Acetic acid (12:12:1, v/v/v)Silica gel 60F254 plates261200–400 ng/spot100 ng/spot200 ng/spotNot specified

Potentiometric Methods

Potentiometric methods are also employed for the quantitative determination of this compound, particularly in bulk drug analysis. The European Pharmacopoeia 6.0 outlines a potentiometric titration method for this compound mims.comguidetopharmacology.orguni.lu.

In this official method, 0.2 grams of this compound are dissolved in 50 ml of Acetic anhydride (B1165640) and titrated with 0.1 M Perchloric acid as the titrant mims.comguidetopharmacology.orguni.lu. This non-aqueous acid-base titration allows for the precise determination of this compound content by monitoring the potential difference as the titrant is added. Potentiometric methods are known for their accuracy and are often used for assay development and quality control of raw materials.

Application in Pharmacokinetic Studies

Analytical methods play a critical role in pharmacokinetic studies of this compound, which involve understanding how the drug is absorbed, distributed, metabolized, and excreted in the body. High-Performance Liquid Chromatography (HPLC) methods, in particular, are frequently developed and validated for the quantification of this compound in biological matrices such as human plasma.

A simple, sensitive, and selective HPLC method with ultraviolet detection (272 nm) has been developed and validated for the simultaneous quantification of Theophylline and this compound in human plasma. This method involved rapid sample preparation and separation using an isocratic mobile phase on a reverse phase C18 column, with Hydrochlorothiazide serving as an internal standard. The method demonstrated a lower limit of quantification (LLOQ) of 100 ng/mL for both this compound and Theophylline, with a relative standard deviation of less than 6%. A linear dynamic range of 100–10,000 ng/mL was established for both compounds. The stability of this compound and Theophylline in plasma was excellent, showing no degradation during sample processing or after 30 days of freezer storage, confirming the ruggedness and suitability of the method for pharmacokinetic studies.

These validated bioanalytical methods are essential for determining drug concentrations over time, which in turn helps in characterizing pharmacokinetic parameters and optimizing dosing regimens.

Quality Control and Assay Development

Quality control and assay development are fundamental aspects of pharmaceutical manufacturing, ensuring that this compound products meet predefined standards of purity, potency, and quality. The analytical methodologies discussed, including HPTLC and HPLC, are extensively applied in these areas.

Validated analytical methods are characterized by their accuracy, precision, reproducibility, and robustness mims.comguidetopharmacology.orguni.lu. Most reported methods for this compound, particularly RP-HPLC and UV Spectrophotometry, offer high reliability, repeatability, efficient analysis time, and sensitivity mims.comguidetopharmacology.orguni.lu.

Assay development for this compound involves establishing methods that can accurately determine the content of the active pharmaceutical ingredient in bulk drug and various dosage forms. For instance, RP-HPLC methods have been developed and validated for the simultaneous estimation of this compound and Theophylline in tablet dosage forms, demonstrating linear responses and method precision suitable for quality control. These methods are crucial for routine analysis in manufacturing settings.

Furthermore, stability-indicating assay methods are developed to ensure that this compound can be accurately quantified even in the presence of its degradation products. Forced degradation studies, conducted according to guidelines like the International Conference on Harmonization (ICH) Q1A (R2), are integral to this process. Such studies confirm that the analytical method can adequately separate this compound from its impurities and degradation products, thus validating its use for stability testing and quality control throughout the product's shelf life. The validation parameters typically assessed include system suitability, precision, linearity, accuracy, robustness, ruggedness, LOD, LOQ, and solution stability.

Clinical Efficacy and Therapeutic Potential Research Areas

Etofylline in Obstructive Airway Diseases

This compound is primarily indicated for the treatment of obstructive airway diseases such as bronchial asthma and chronic obstructive pulmonary disease (COPD). patsnap.commedindia.net It helps to alleviate bronchoconstriction, a hallmark of these conditions, by relaxing the smooth muscles in the bronchi. patsnap.com

Bronchial Asthma Management

This compound, as a bronchodilator, is used in the management of bronchial asthma. patsnap.commedindia.net It works by dilating and relaxing the airway muscles, which helps to relieve the feeling of blockage and reduce swelling in the lungs. pharmeasy.in Research continues to optimize its therapeutic applications in asthma. patsnap.com

Chronic Obstructive Pulmonary Disease (COPD) Management

This compound is a key component in the management of COPD, often used in combination with other bronchodilators and mucolytic agents. patsnap.comresearchgate.net Its efficacy in COPD management stems from its ability to improve lung function, reduce symptoms, and enhance exercise tolerance. patsnap.comsaspublishers.comhealthyinc.co.in

Studies have demonstrated that this compound, particularly when used in combination therapies, can lead to significant improvements in lung function parameters in patients with COPD. For instance, a study comparing a combination of theophylline (B1681296) and this compound with doxofylline (B1670904) in stable COPD patients observed gradual and statistically significant improvements in spirometric variables like FEV1 (Forced Expiratory Volume in 1 second) and FVC (Forced Vital Capacity) compared to pre-treatment values. saspublishers.com Another study involving a combination of Salbutamol, this compound, and Bromhexine in COPD patients reported an increase in mean %FEV1 from 57.61% at baseline to 81.17% by day 5. researchgate.netijirms.in

Table 1: Improvement in %FEV1 with Combination Therapy in COPD Patients

Treatment CombinationBaseline Mean %FEV1Day 3 Mean %FEV1Day 5 Mean %FEV1
Salbutamol + this compound + Bromhexine researchgate.netijirms.in57.61%70.49%81.17%

This compound-containing regimens have shown effectiveness in reducing symptom scores in COPD patients. A study evaluating a combination of Salbutamol, this compound, and Bromhexine noted a reduction in the mean Cough Severity Score (CSS) from 6.03 at baseline to 1.52 by day 5. researchgate.netijirms.in This indicates a significant alleviation of cough symptoms. Another study with a theophylline + this compound combination reported improvement in symptoms like relief of breathlessness and cough in 55.8% of the study population. saspublishers.com

Table 2: Reduction in Cough Severity Score (CSS) with Combination Therapy in COPD Patients

Treatment CombinationBaseline Mean CSSDay 3 Mean CSSDay 5 Mean CSS
Salbutamol + this compound + Bromhexine researchgate.netijirms.in6.033.461.52

Methylxanthines, including this compound, contribute to improving exercise tolerance in COPD patients. saspublishers.com This is partly due to their ability to enhance ventilatory drive, arterial oxygenation, contractility of the diaphragm, and mucociliary clearance. saspublishers.com Improvement in symptoms such as relief of breathlessness and cough directly contributes to better exercise capacity in patients with COPD. saspublishers.compatient.info

Combination Therapies involving this compound

This compound is frequently used in combination therapies to enhance its therapeutic effects and provide a more comprehensive approach to managing respiratory conditions. healthyinc.co.in Common combinations include this compound with Theophylline, Salbutamol, and Bromhexine. researchgate.netsaspublishers.comhealthyinc.co.inijirms.in

This compound + Theophylline : This combination is widely used in the treatment of COPD and asthma. pharmeasy.insaspublishers.comhealthyinc.co.in The two methylxanthines work synergistically to provide a stronger bronchodilatory effect. healthyinc.co.in Studies have compared the efficacy of this combination with other bronchodilators like doxofylline in stable COPD patients, observing comparable improvements in spirometric variables and symptom scores. saspublishers.com

This compound + Salbutamol + Bromhexine : This fixed-dose combination has demonstrated efficacy in the treatment of COPD, including acute exacerbations. researchgate.netijirms.injournalcmpr.comijirms.in It has been shown to significantly reduce cough severity scores and improve FEV1. researchgate.netijirms.injournalcmpr.com Salbutamol acts as a bronchodilator, this compound provides additional bronchodilatory and anti-inflammatory effects, and Bromhexine acts as a mucolytic agent, helping to clear airway obstructions. researchgate.netijirms.in

These combination therapies leverage the multifaceted mechanisms of this compound, including its bronchodilatory, anti-inflammatory, and respiratory muscle enhancing properties, to achieve improved clinical outcomes in patients with obstructive airway diseases. patsnap.compatsnap.comontosight.ai

This compound and Theophylline Combinations

The combination of this compound and Theophylline is frequently employed to achieve a more pronounced bronchodilatory effect than either compound alone, potentially allowing for lower individual doses and thereby mitigating the risk of side effects associated with higher doses of Theophylline healthyinc.co.in. This combination aims to provide enhanced control over respiratory symptoms and reduce the frequency and severity of exacerbations in conditions such as asthma and chronic obstructive pulmonary disease (COPD) healthyinc.co.in.

A study comparing a fixed-dose combination of Theophylline (69 mg) and this compound (231 mg) with Doxofylline (400 mg) in patients with stable COPD investigated their respective efficacies. The study reported no significant differences in objective spirometric parameters, including Forced Expiratory Volume in 1 second (FEV1), Forced Vital Capacity (FVC), and percentage of FEV1, nor in symptom scores between the two treatment groups saspublishers.com.

Table 1: Comparative Efficacy of Theophylline + this compound vs. Doxofylline in Stable COPD Patients saspublishers.com

Efficacy ParameterTheophylline + this compound GroupDoxofylline GroupStatistical Significance (p-value)
FEV1 ImprovementNot significantly differentNot significantly differentNo significant difference
FVC ImprovementNot significantly differentNot significantly differentNo significant difference
% FEV ImprovementNot significantly differentNot significantly differentNo significant difference
Symptom ScoreNot significantly differentNot significantly differentNo significant difference

This compound, Salbutamol, and Bromhexine Combinations

Fixed-dose combinations incorporating this compound, Salbutamol, and Bromhexine have been evaluated for their efficacy in treating conditions like COPD and acute exacerbations of chronic obstructive pulmonary disease (AECOPD) researchgate.netijirms.injournalcmpr.comijirms.injournalcmpr.com. Salbutamol acts as a short-acting β2 adrenergic receptor agonist, promoting relaxation of airway smooth muscle wikipedia.org. Bromhexine functions as a mucolytic agent, reducing mucus viscosity and enhancing mucociliary clearance mims.comwikipedia.orgscribd.com.

A multicentric clinical trial involving 267 patients with COPD demonstrated the effectiveness of this triple combination. The study assessed efficacy by analyzing the reduction in Cough Severity Score (CSS) and the increase in Forced Expiratory Volume in 1 second (FEV1) researchgate.netijirms.inijirms.in. Significant improvements were observed over a 5-day period. At baseline, the mean CSS was 6.03, which reduced to 3.46 by day 3 and further to 1.52 by day 5. Similarly, the mean %FEV1 increased from 57.61% at day 1 to 70.49% by day 3 and 81.17% by day 5 researchgate.netijirms.inijirms.in. Another post-marketing surveillance study on AECOPD patients reported similar findings, with CSS reducing from 5.97 at baseline to 1.01 at day 5, and %FEV1 increasing from 40.01% to 81.13% over the same period journalcmpr.comjournalcmpr.com.

Table 2: Efficacy of this compound, Salbutamol, and Bromhexine Combination in COPD/AECOPD researchgate.netijirms.injournalcmpr.comijirms.injournalcmpr.com

Parameter (Adults)BaselineDay 3Day 5
Mean CSS6.033.461.52
Mean %FEV157.61%70.49%81.17%

Table 3: Efficacy of this compound, Salbutamol, and Bromhexine Combination in AECOPD (Specific Study) journalcmpr.comjournalcmpr.com

Parameter (AECOPD)BaselineDay 3Day 5
CSS5.973.351.01
%FEV140.01%59.84%81.13%

Synergistic Effects and Rationales for Combination

The rationale behind combining this compound with other agents stems from the principle of achieving synergistic effects, which means the combined effect is greater than the sum of the individual effects nih.govresearchgate.net. This approach is often adopted to overcome limitations of monotherapy, such as drug resistance, and to target multiple pathophysiological pathways involved in complex diseases researchgate.net. By combining drugs with different mechanisms of action, it is possible to enhance therapeutic efficacy while potentially reducing the dosage of individual components, thereby minimizing adverse effects nih.govresearchgate.net.

This compound, as a phosphodiesterase inhibitor and adenosine (B11128) receptor antagonist, contributes bronchodilatory and anti-inflammatory actions patsnap.com. Salbutamol provides rapid bronchodilation through its β2-adrenergic agonism wikipedia.org. Bromhexine addresses the mucolytic aspect, facilitating mucus clearance mims.comwikipedia.org. The concurrent use of these agents provides a comprehensive therapeutic strategy for respiratory conditions characterized by bronchospasm, inflammation, and excessive mucus production researchgate.netjournalcmpr.com.

Investigation in Other Respiratory Disorders

While this compound, often in combination with Theophylline, is well-established in the treatment of asthma and COPD lybrate.comhealthyinc.co.in, research has also explored its potential in other respiratory conditions. A scoping review focusing on Theophylline (and by extension its derivatives like this compound) for adult respiratory disorders from 2000 to 2020 indicated that while it is recommended as an alternative therapy for asthma and COPD, it is not generally recommended for conditions such as obstructive sleep apnea (B1277953) (OSA) or hypoxia. However, the review highlighted a need for future research in these areas, including comparative studies with other alternative therapies and analyses of patient-oriented outcomes nih.gov. Additionally, this compound nicotinate (B505614), another derivative, has been combined with terbutaline (B1683087) for the treatment of asthma, demonstrating its role in relaxing and widening airways apollopharmacy.in.

Emerging Research Areas (e.g., Immunomodulatory effects in COVID-19 related conditions)

Emerging research has begun to investigate the potential role of this compound, particularly in conjunction with Theophylline, in conditions related to COVID-19, specifically focusing on their immunomodulatory and anti-inflammatory properties nih.govresearchgate.netfrontiersin.org. Theophylline, and by extension this compound, have a known history in treating respiratory diseases with inflammatory components, such as asthma and COPD nih.govfrontiersin.org.

A small study reported the effects of this compound or Theophylline prolonged-release tablets on sinus bradycardia, a common arrhythmia observed in COVID-19 patients. In this study, 10 COVID-19 patients who developed sinus node dysfunction received either this compound or Theophylline, and a normal heart rate was observed within 72 hours of treatment initiation nih.govfrontiersin.orgresearchgate.net. This suggests a potential benefit in managing cardiac complications associated with COVID-19.

Furthermore, Theophylline has demonstrated anti-inflammatory effects in COPD and asthma at blood concentrations lower than those required for bronchodilation frontiersin.org. It inhibits TNF-α-induced I-κB phosphorylation and degradation, which in turn decreases the translocation of NF-κB into the nuclei, thereby inhibiting the expression of target genes such as IL-6, IL-8, and TNF-α frontiersin.org. In silico studies have also indicated that Theophylline exhibits good binding affinity for key SARS-CoV-2 target proteins, including the spike protein, main protease, and nucleocapsid protein, laying groundwork for future antiviral research frontiersin.org.

Q & A

Q. What are the key physicochemical properties of Etofylline, and how do they influence experimental design in pharmacological studies?

this compound (C₁₂H₁₂N₄O₃; molecular weight: 224.22 g/mol) exhibits a water solubility log₁₀ws of -3.99 and a logP of -1.574, indicating moderate hydrophilicity. These properties necessitate careful solvent selection (e.g., polar aprotic solvents) for in vitro assays to ensure bioavailability. Its melting point (~435.8 K) and stability under recommended storage conditions (sealed containers, ambient temperature) are critical for reproducibility in long-term studies .

Q. What safety protocols should researchers follow when handling this compound in laboratory settings?

  • PPE Requirements : Wear nitrile gloves, protective eyewear, and lab coats to avoid dermal/ocular exposure. Use NIOSH-approved respirators (e.g., P95) if aerosolization occurs .
  • Ventilation : Work in a fume hood or well-ventilated area to mitigate inhalation risks (GHS H332) .
  • First Aid : For accidental ingestion, rinse mouth with water (do not induce vomiting); for skin contact, wash with soap and water for 15 minutes .

Q. How is this compound synthesized, and what purity validation methods are recommended?

While synthesis routes are proprietary, purity validation typically involves HPLC with UV detection (λ = 254 nm) and mass spectrometry. Researchers should confirm the absence of degradation products (e.g., xanthine derivatives) using chromatographic retention time alignment and spectral matching .

Advanced Research Questions

Q. How can experimental designs control confounding variables when assessing this compound’s bronchodilatory efficacy?

  • Blinding : Implement double-blind protocols to minimize observer bias in animal models (e.g., guinea pig tracheal ring assays).
  • Dosage Gradients : Test multiple concentrations (e.g., 1–100 µM) to establish dose-response curves, accounting for interspecies metabolic differences.
  • Control Groups : Include positive controls (e.g., theophylline) and vehicle controls to isolate this compound-specific effects .

Q. What methodologies resolve contradictions in reported LD₅₀ values for this compound (486–710 mg/kg)?

  • Meta-Analysis : Systematically review studies (Cochrane guidelines) to identify variables such as animal strain, administration route (oral vs. intravenous), and measurement techniques .
  • Experimental Replication : Conduct toxicity assays under standardized conditions (e.g., OECD TG 423), documenting environmental factors (e.g., fasting status) that influence absorption .

Q. What in vitro/in vivo models best elucidate this compound’s dual mechanisms in bronchodilation and cardiac regulation?

  • In Vitro : Use human bronchial epithelial cells (BEAS-2B) to assess cAMP elevation (ELISA) and airway smooth muscle relaxation.
  • In Vivo : Employ Langendorff-perfused rat hearts to measure coronary flow rates and arrhythmia suppression, paired with telemetry for real-time cardiac monitoring .

Q. How can researchers identify and quantify this compound degradation products during long-term storage?

  • Analytical Methods : Use LC-MS/MS with stable isotope-labeled internal standards to detect hydrolytic byproducts (e.g., 7-(2-hydroxyethyl)theophylline).
  • Storage Optimization : Conduct accelerated stability studies (ICH Q1A guidelines) under varied humidity (40–75% RH) and temperature (25–40°C) to model degradation kinetics .

Methodological Recommendations

  • Contradiction Analysis : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to isolate variables in conflicting data .
  • Ethical Compliance : Adhere to OECD guidelines for animal studies and obtain institutional review board (IRB) approval for human cell line use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Etofylline
Reactant of Route 2
Reactant of Route 2
Etofylline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。